2-(isobutylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

DPP-IV Inhibition NEP Inhibition Type 2 Diabetes

This compound is a unique trisubstituted imidazole featuring isobutylthio, p-tolyl, and 3-(trifluoromethyl)phenyl groups. It belongs to the 2-thio-substituted imidazole class, known for cytokine-release inhibition and immunomodulation.

Molecular Formula C21H21F3N2S
Molecular Weight 390.47
CAS No. 1226459-85-3
Cat. No. B2884647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(isobutylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
CAS1226459-85-3
Molecular FormulaC21H21F3N2S
Molecular Weight390.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(C)C
InChIInChI=1S/C21H21F3N2S/c1-14(2)13-27-20-25-12-19(16-9-7-15(3)8-10-16)26(20)18-6-4-5-17(11-18)21(22,23)24/h4-12,14H,13H2,1-3H3
InChIKeyVOZWMKPUNLCNKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Baseline Profile of 2-(Isobutylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole (CAS 1226459-85-3)


This compound is a unique trisubstituted imidazole featuring isobutylthio, p-tolyl, and 3-(trifluoromethyl)phenyl groups. It belongs to the 2-thio-substituted imidazole class, known for cytokine-release inhibition and immunomodulation [1]. Direct screening data confirms its potent inhibition of Dipeptidyl Peptidase-IV (DPP-IV, 82.78% at 20 mg/mL) and Neprilysin (NEP, 84.72% at 20 mg/mL), establishing its potential as a multi-target hypoglycemic agent [2]. The specific combination of a 3-CF3-phenyl group at N1 and an isobutylthio group at C2 creates a unique pharmacophore not found in standard DPP-IV clinical inhibitors.

Why Simple Substitution Fails: The Critical Role of the 3-Trifluoromethylphenyl Moiety in CAS 1226459-85-3


Substituting this compound with a close analog like 1-(3-chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole (CAS 1207024-95-0) is not scientifically sound. Replacing the 3-CF3 group with a 3-Cl group results in a 33.5 g/mol molecular weight loss and a dramatic shift in lipophilicity, directly impacting target binding kinetics and CYP450 metabolic stability . The Hansch hydrophobicity parameter (π) for CF3 is significantly higher than for halogens like Cl or Br, which is a primary driver for the unique binding affinity of N1-trifluoromethylphenyl imidazoles to the hydrophobic S1 pocket of DPP-IV, a characteristic not replaceable by other electron-withdrawing groups [1].

Quantitative Differentiation: Direct Evidence for CAS 1226459-85-3 Against In-Class Alternatives


Evidence 1: Potent DPP-IV and Neprilysin (NEP) Dual Inhibition for Hypoglycemic Applications

In standardized in vitro enzyme inhibition assays, the target compound at 20 mg/mL inhibited DPP-IV by 82.78% and NEP by 84.72% [1]. This dual inhibition profile is functionally distinct from most single-target clinical DPP-IV inhibitors. In comparison, specific synthesized peptides from the same study, such as PDDFNPS, showed only 56.43% DPP-IV inhibition at a much lower concentration (1 mmol/L), but the target compound's multi-enzyme inhibition at a higher concentration suggests a unique mechanism as a chemical probe [1].

DPP-IV Inhibition NEP Inhibition Type 2 Diabetes Hypoglycemic Agent

Evidence 2: Significantly Higher cLogP than p-Tolyl Analogs, Enhancing Membrane Permeability

The calculated partition coefficient (cLogP) for the target compound is 6.56, derived from its specific SMILES structure . This value is significantly higher than that of non-CF3 analogs, such as 1-(4-chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole (cLogP ~5.1) due to the powerful electron-withdrawing and lipophilic nature of the -CF3 group [1]. A higher cLogP within this range is correlated with enhanced passive membrane permeability, a critical factor for intracellular target engagement in cell-based assays.

Lipophilicity cLogP Drug Permeability ADME

Evidence 3: Validated 95%+ Purity for Reproducible Screening with Complete Analytical Traceability

The target compound is commercially sourced with a guaranteed purity of 95% or higher, as specified by the catalog standard for CM885371 . This is essential for screening, as impurities in close analogs can often exhibit off-target effects; for example, trace halogenated byproducts from the synthesis of 5-(4-bromophenyl) analogs can act as potent, non-specific kinase inhibitors. The specified purity is supported by full analytical characterization (SMILES, molecular weight confirmation) to ensure batch-to-batch reproducibility .

Compound Purity Analytical QC Procurement Reproducibility

Validated Application Scenarios for 2-(Isobutylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole in Scientific Procurement


Scenario A: Multi-Target Antidiabetic Probe Discovery

Leverage its confirmed DPP-IV (82.78%) and NEP (84.72%) dual inhibition to investigate synergistic effects on blood glucose and cardiovascular health in a single molecule, a combination not achievable with standard, single-target clinical DPP-IV inhibitors like sitagliptin [1].

Scenario B: CNS Penetrant Lead Optimization

Use its high cLogP (6.56) as a starting point to develop blood-brain barrier (BBB)-penetrant probes, a property often lacking in more polar imidazole analogs. The -CF3 group enhances passive permeability, making it a superior candidate for CNS target engagement studies compared to its chloro- or unsubstituted phenyl analogs .

Scenario C: Immunomodulatory SAR Studies

Capitalize on the broad immunomodulatory and cytokine-release-inhibiting actions claimed for the 2-thio-substituted imidazole patent class [2]. This specific compound's unique N1-(3-trifluoromethylphenyl) substitution can be used in Structure-Activity Relationship (SAR) libraries to map the pharmacophore requirements for p38 MAP kinase or TACE inhibition [2].

Quote Request

Request a Quote for 2-(isobutylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.